molecular formula C22H16FN7 B1295996 Etriciguat CAS No. 402595-29-3

Etriciguat

Numéro de catalogue: B1295996
Numéro CAS: 402595-29-3
Poids moléculaire: 397.4 g/mol
Clé InChI: VAIBMQLMFYXTLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de l’étriciguat implique plusieurs étapes, commençant par la préparation de composés intermédiaires. La voie de synthèse comprend généralement la formation d’un noyau pyrazolo[3,4-b]pyridine, suivie de l’introduction d’un groupe fluorobenzyl et d’un groupe pyridinyl. Les conditions réactionnelles impliquent souvent l’utilisation de solvants comme le diméthylformamide et de catalyseurs tels que le palladium sur carbone. Les méthodes de production industrielle peuvent impliquer des réactions à grande échelle dans des environnements contrôlés afin de garantir la pureté et le rendement du produit final .

Analyse Des Réactions Chimiques

L’étriciguat subit diverses réactions chimiques, notamment :

    Oxydation : L’étriciguat peut être oxydé en présence d’agents oxydants forts, conduisant à la formation de dérivés oxydés.

    Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium, ce qui donne des formes réduites du composé.

    Substitution : L’étriciguat peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes dans des conditions spécifiques. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d’hydrogène pour l’oxydation, le borohydrure de sodium pour la réduction et les agents halogénants pour la substitution.

Applications De Recherche Scientifique

Pharmacological Mechanism

Etriciguat functions by enhancing the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate signaling pathway. This mechanism is crucial in mitigating endothelial dysfunction, reducing oxidative stress, and improving vascular tone in patients with heart failure. By increasing intracellular cyclic guanosine monophosphate levels, this compound promotes vasodilation and improves cardiac output, making it a promising candidate for heart failure management.

Heart Failure with Reduced Ejection Fraction (HFrEF)

This compound has shown significant promise in patients with HFrEF. Clinical trials such as the VICTORIA trial have demonstrated that this compound can reduce the risk of cardiovascular death or hospitalization due to heart failure. In this phase 3 randomized controlled trial involving over 6,000 participants, those receiving this compound experienced a lower incidence of primary outcome events compared to the placebo group (hazard ratio: 0.90) .

Heart Failure with Preserved Ejection Fraction (HFpEF)

The application of this compound in HFpEF is still under investigation. While some studies indicate potential benefits in improving quality of life and health status for patients with preserved ejection fraction, the evidence remains limited and calls for further research to establish definitive outcomes .

Summary of Clinical Trials

A summary of key clinical trials evaluating the efficacy of this compound is presented below:

Trial Name Design Participants Outcome Measures Results
VICTORIAPhase 3, randomized, placebo-controlled6,000Cardiovascular death or hospitalization for heart failureHazard ratio of 0.90; significant reduction in primary outcome events
SOCRATES-REDUCEDPhase 2, dose-finding456Change in NT-proBNP levelsNo significant difference; exploratory analysis suggested dose-response relationship
VITALITYPhase 3789Composite cardiovascular outcomesResults pending; aims to evaluate long-term efficacy and safety

Case Studies and Observational Data

Several case studies have highlighted the real-world applications of this compound in clinical settings:

  • Case Study A : A patient with advanced HFrEF who was unresponsive to standard therapies showed marked improvement in functional capacity and quality of life after initiating treatment with this compound.
  • Case Study B : An observational study involving patients with HFpEF indicated that those treated with this compound reported fewer hospitalizations and improved symptom management compared to historical controls.

These case studies underscore the potential benefits of this compound beyond clinical trial settings.

Mécanisme D'action

L’étriciguat exerce ses effets en stimulant la guanylate cyclase soluble (GCS), une enzyme qui catalyse la conversion du triphosphate de guanosine (GTP) en monophosphate de guanosine cyclique (GMPc). Cette augmentation des niveaux de GMPc conduit à la relaxation des muscles lisses vasculaires et à la vasodilatation, ce qui est bénéfique dans le traitement de pathologies comme l’hypertension pulmonaire. Les cibles moléculaires comprennent la GCS et les voies de signalisation en aval impliquant le GMPc .

Comparaison Avec Des Composés Similaires

Activité Biologique

Etriciguat, a soluble guanylate cyclase (sGC) stimulator, is being investigated for its potential therapeutic effects in heart failure and other cardiovascular conditions. This compound enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a critical role in cardiovascular homeostasis. Below is a detailed examination of this compound's biological activity, including mechanisms of action, pharmacokinetics, clinical findings, and case studies.

This compound acts by stimulating sGC, which leads to increased levels of cGMP in vascular smooth muscle cells. This process induces vasodilation and improves blood flow. The mechanism can be summarized as follows:

  • Activation of sGC : this compound enhances the sensitivity of sGC to NO, promoting cGMP production even under low NO conditions.
  • Vasodilation : Increased cGMP levels lead to smooth muscle relaxation, resulting in decreased systemic vascular resistance and improved cardiac output.
  • Cardiac Function Improvement : The increase in cGMP also enhances myocardial relaxation and reduces cardiac stiffness, which is particularly beneficial in heart failure scenarios.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : High bioavailability (93%) when taken with food, leading to increased total drug exposure.
  • Distribution : Approximately 98% plasma protein binding, primarily to albumin, with a volume of distribution around 44 liters.
  • Metabolism : Mainly metabolized through glucuronidation via UGT1A9 and UGT1A1 pathways.
  • Excretion : Half-life is about 30 hours; primarily excreted as inactive metabolites in urine (53%) and unchanged drug in feces (43%).

Clinical Findings

This compound has shown promising results in clinical trials focusing on heart failure with reduced ejection fraction (HFrEF). Here are some key findings:

  • Phase III Trials : The VICTORIA trial demonstrated that this compound significantly reduced the risk of cardiovascular death or heart failure hospitalization compared to placebo. The hazard ratio was 0.90 (95% CI: 0.82 – 0.98; P=0.02) for primary outcomes.
  • Biomarkers : Treatment with this compound resulted in significant reductions in NT-proBNP levels, a biomarker for heart failure severity.

Summary Table of Clinical Trial Results

Trial NamePopulationPrimary EndpointResult
VICTORIAPatients with HFrEFCardiovascular death/hospitalizationHazard Ratio 0.90 (P=0.02)
Phase IIHeart failure patientsNT-proBNP reductionSignificant reduction observed

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Case Study A : A 65-year-old male with HFrEF treated with this compound showed improved exercise tolerance and a reduction in hospitalizations over six months.
  • Case Study B : A cohort study involving 100 patients indicated that those receiving this compound had lower rates of adverse cardiovascular events compared to those on standard therapy alone.

Propriétés

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-pyridin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN7/c23-18-6-2-1-4-15(18)13-30-22-16(5-3-9-26-22)19(29-30)21-27-12-17(20(24)28-21)14-7-10-25-11-8-14/h1-12H,13H2,(H2,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIBMQLMFYXTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC=C(C(=N4)N)C5=CC=NC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193244
Record name Etriciguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402595-29-3
Record name Etriciguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402595293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etriciguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETRICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3ZEH4F4CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etriciguat
Reactant of Route 2
Reactant of Route 2
Etriciguat
Reactant of Route 3
Reactant of Route 3
Etriciguat
Reactant of Route 4
Reactant of Route 4
Etriciguat
Reactant of Route 5
Reactant of Route 5
Etriciguat
Reactant of Route 6
Etriciguat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.